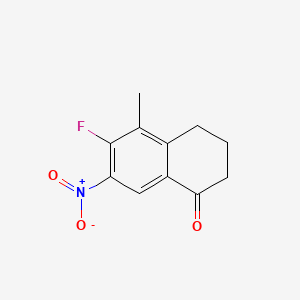![molecular formula C16H27NO3 B13699656 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique structural framework. It is a derivative of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s molecular formula is C16H27NO3, and it has a molecular weight of 281.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of Lewis acids as catalysts and various solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex spirocyclic compounds.
Medicine: It serves as a scaffold for the development of novel therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . This inhibition disrupts the bacterial cell wall synthesis, leading to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde: A similar spirocyclic compound used in the synthesis of PROTACs.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and are studied for their antituberculosis activity.
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives: Known for their potent and selective inhibition of METTL3, a key player in various diseases.
Uniqueness
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C16H27NO3 |
|---|---|
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
tert-butyl 4-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H27NO3/c1-12-11-16(7-5-13(18)6-8-16)9-10-17(12)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
YZPSPDVJIGHRSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CCC(=O)CC2)CCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


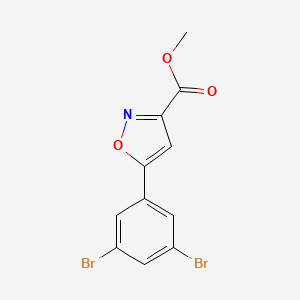
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
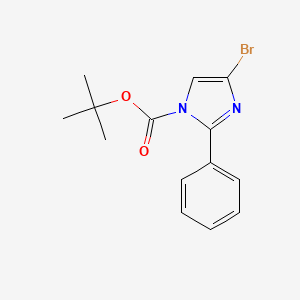


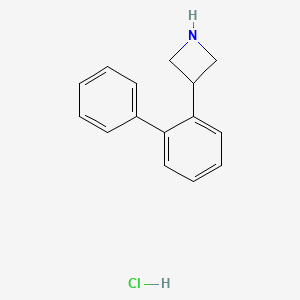



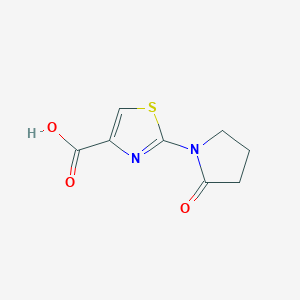
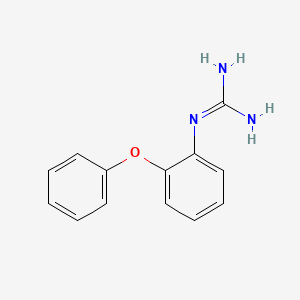
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)

